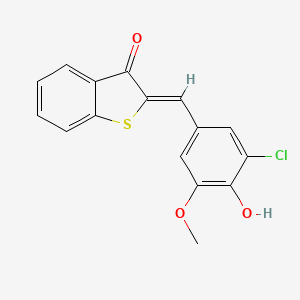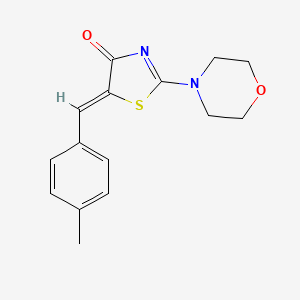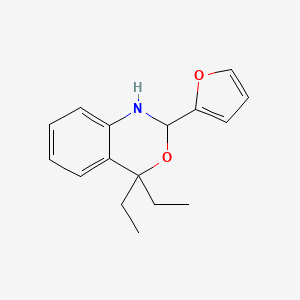
2-(3-chloro-4-hydroxy-5-methoxybenzylidene)-1-benzothiophen-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzothiophene derivatives, including compounds similar to the one , typically involves multi-step organic reactions. For instance, 3-Chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide, a related compound, was synthesized through the reaction of a specific benzaldehyde with 3-chloro-1-benzothiophene-2-carboxylicacidhydrazide in the presence of glacial acetic acid in ethanol, confirmed by various spectral analyses (Naganagowda et al., 2014).
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives is typically confirmed using techniques such as IR, 1H NMR, 13C NMR, and mass spectral analysis. These methods provide detailed information about the molecular framework and the positioning of various functional groups, essential for understanding the compound's chemical behavior (Naganagowda et al., 2014).
Chemical Reactions and Properties
Benzothiophene compounds undergo various chemical reactions, including electrophilic cyclizations, which can yield diverse products depending on the reaction conditions and the presence of nucleophiles. For example, treatment of bis(4-methoxybenzylthio)acetylene with iodine monochloride can yield different products in the presence or absence of nucleophiles like water or alcohols, indicating the compound's reactivity towards electrophilic cyclization (Appel et al., 2003).
Physical Properties Analysis
The physical properties of benzothiophene derivatives, including solubility, melting point, and crystalline structure, can be influenced by the nature of the substituents and the molecular conformation. X-ray crystallography provides insights into the compound's solid-state structure, essential for understanding its physical behavior and interactions (Lei et al., 2011).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various chemical reagents, are pivotal for the compound's applications in synthesis and material science. Studies on similar benzothiophene derivatives reveal their potential in synthesizing new organic compounds with interesting biological or photophysical properties, suggesting a wide range of chemical functionalities and applications (Mohan et al., 2019).
Applications De Recherche Scientifique
Electrophilic Cyclization and Synthesis
Research has delved into electrophilic cyclization processes, yielding compounds with potential as intermediates in pharmaceutical synthesis. For instance, electrophilic cyclization of bis(benzylthio)acetylenes has been studied, producing benzothiopyrans and spiro derivatives, highlighting the chemical versatility and reactivity of these compounds under different conditions (Appel et al., 2003).
Advanced Synthesis Techniques
Innovative synthesis techniques have been developed for creating 1,5-benzothiazepine derivatives, compounds known for their pharmaceutical properties. This includes the synthesis of compounds with antimicrobial activities, showcasing the therapeutic potential of derivatives from benzothiophene (Sharma et al., 1997).
Protective Group Chemistry
The exploration of protective group chemistry, particularly focusing on 4-methoxy-α-methylbenzyl esters, has been significant. These studies provide insights into synthetic strategies for the protection and deprotection of functional groups, essential for the development of complex organic molecules (Yoo et al., 1990).
Antimicrobial Activity
Research has also focused on the synthesis and biological evaluation of benzothiazepine compounds, identifying their antimicrobial properties. This includes studies on novel 8-substituted-2-(chlorophenyl)-4-(hydroxyphenyl)-dihydro-1,5-benzothiazepines, further emphasizing the potential of benzothiophene derivatives in developing new antimicrobial agents (Pant et al., 2021).
Organometallic Chemistry
The field of organometallic chemistry has explored the synthesis of sila-analogues of σ ligands, providing a basis for understanding the impact of silicon replacement in drug molecules. This research could lead to the development of novel compounds with enhanced pharmacological properties (Tacke et al., 2003).
Environmental and Health Implications
Studies have also been conducted on the environmental presence and health implications of UV filters like benzophenone-3, a related compound. These studies assess the metabolism, endocrine-disrupting activities, and potential risks associated with exposure to such compounds, highlighting the importance of evaluating the safety and environmental impact of chemical substances used in daily life (Watanabe et al., 2015).
Propriétés
IUPAC Name |
(2Z)-2-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3S/c1-20-12-7-9(6-11(17)16(12)19)8-14-15(18)10-4-2-3-5-13(10)21-14/h2-8,19H,1H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKPXAJORRTLOV-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)C3=CC=CC=C3S2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)C3=CC=CC=C3S2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-4-hydroxy-5-methoxybenzylidene)-1-benzothiophen-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5525416.png)
![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,3-benzenediol](/img/structure/B5525420.png)


![(3aR*,6S*)-2-(3,4-dimethylphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5525446.png)
![N'-[4-(diethylamino)benzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B5525450.png)
![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(3-methoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5525460.png)

![2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5525473.png)
![2-[(4-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5525482.png)
![3-(2-furylmethyl)-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5525492.png)
![N-(2-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5525508.png)

![2-[(2-chlorobenzyl)thio]-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5525519.png)